MTTC

Description

Propriétés

IUPAC Name |

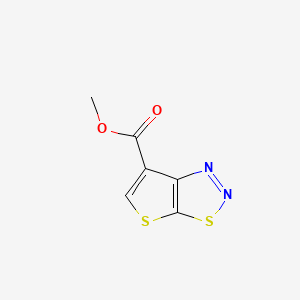

methyl thieno[3,2-d]thiadiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S2/c1-10-5(9)3-2-11-6-4(3)7-8-12-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCBCIKSEQJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the MTT compound, a cornerstone reagent in cell biology and drug discovery. Erroneously referred to at times as "MTTC," this document clarifies its identity as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and its central role in the widely used MTT assay for assessing cell metabolic activity. This assay is a fundamental tool for quantifying cell viability, proliferation, and cytotoxicity, making it indispensable in toxicology, cancer research, and the development of new therapeutics.[1][2]

Core Principle: Targeting Mitochondrial Function

The utility of the MTT assay is rooted in its capacity to distinguish between living and dead cells based on their metabolic activity.[1] The primary "target" of MTT within the cell is not a specific therapeutic molecule but rather the NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate (B1194679) dehydrogenase, located in the mitochondria.[3][4][5][6]

The water-soluble, yellow tetrazolium salt, MTT, is readily taken up by viable cells.[1] Within the mitochondrial electron transport chain of these metabolically active cells, the tetrazolium ring of MTT is cleaved. This enzymatic reduction converts the yellow MTT into a water-insoluble, purple formazan (B1609692) product.[1][3][4][7] The resulting formazan crystals accumulate within the cells and are directly proportional to the number of viable, metabolically active cells.[5][7]

Biochemical Pathway of MTT Reduction

The following diagram illustrates the conversion of MTT to formazan within a viable cell, a process central to the MTT assay.

References

- 1. benchchem.com [benchchem.com]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. MTT assay - Wikipedia [en.wikipedia.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the MTT Assay: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell metabolic activity. As a key indicator of cell viability, proliferation, and cytotoxicity, the MTT assay is a cornerstone technique in diverse fields ranging from drug discovery and toxicology to cancer research. This document elucidates the core principles of the assay, offers detailed experimental protocols, and presents quantitative data in an accessible format.

Core Principles of the MTT Assay

The MTT assay is predicated on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product by metabolically active cells. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely within the mitochondrial electron transport chain.[1][2] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[3][4]

Viable cells with active metabolism convert the MTT into formazan, which is an insoluble, purple-colored crystal.[5][6] When these crystals are solubilized, the resulting colored solution's absorbance can be quantified using a spectrophotometer.[1] A higher absorbance reading indicates a greater number of metabolically active, viable cells. Conversely, a lower absorbance reading suggests a reduction in cell viability or metabolic activity, which can be an indicator of cytotoxicity.[7]

It is crucial to recognize that the MTT assay is a measure of metabolic activity, which is often used as a proxy for cell viability.[1][5] However, certain conditions or chemical compounds can influence cellular metabolism without directly affecting cell viability, a factor that must be considered during data interpretation.[1]

Signaling Pathways and Cellular Mechanisms

The fundamental principle of the MTT assay lies in the cellular reduction of MTT. While the precise mechanisms are still a subject of some investigation, it is widely accepted that the reduction is predominantly carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase.[7] These enzymes transfer electrons from NADH or similar reducing molecules to MTT, cleaving the tetrazolium ring to form the insoluble formazan.[5] Although mitochondria are the primary site of MTT reduction, other cellular compartments like the endoplasmic reticulum and the cytoplasm may also contribute to this process.[7] The positively charged MTT readily penetrates viable eukaryotic cells and their mitochondria.[5][8]

Caption: Cellular mechanism of MTT reduction to formazan.

Quantitative Data Summary

The following tables summarize key quantitative parameters for performing a successful MTT assay. These values may require optimization depending on the cell type and experimental conditions.

Table 1: Cell Seeding Densities for 96-well Plates

| Cell Type | Seeding Density (cells/well) | Incubation Time (pre-assay) |

| Adherent Cells | 1,000 - 100,000 | 6 - 24 hours |

| Suspension Cells | 1,000 - 100,000 | 6 - 24 hours |

| Rapidly Proliferating Cells | Lower end of range | Shorter incubation |

| Slowly Proliferating Cells | Higher end of range | Longer incubation |

Note: The optimal cell number should fall within the linear portion of a cell number vs. absorbance curve and yield an absorbance between 0.75 and 1.25 for untreated controls.

Table 2: Reagent Concentrations and Incubation Times

| Reagent | Stock Concentration | Final Concentration | Incubation Time | Incubation Conditions |

| MTT | 5 mg/mL in PBS | 0.5 mg/mL | 2 - 4 hours | 37°C, 5% CO2, in the dark |

| Solubilization Solution (e.g., DMSO, acidified isopropanol) | N/A | N/A | 2 - 4 hours (or overnight) | Room temperature, in the dark, with shaking |

Table 3: Spectrophotometer Settings

| Parameter | Wavelength |

| Absorbance Measurement | 550 - 600 nm (Optimal at 570 nm) |

| Reference Wavelength | > 650 nm |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the MTT assay with adherent and suspension cells.

Experimental Workflow

Caption: General experimental workflow for the MTT assay.

Protocol for Adherent Cells

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/mL) in a final volume of 100 µL of culture medium per well. Include control wells containing medium only for background measurements.

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

-

Cell Treatment: After incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include untreated control wells.

-

Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope.

-

Formazan Solubilization: Carefully remove the culture medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well.[6]

-

Incubation and Measurement: Incubate the plate in the dark for 2 to 4 hours at room temperature on an orbital shaker to ensure complete solubilization of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.

Protocol for Suspension Cells

-

Cell Plating: Seed suspension cells in a 96-well round-bottom plate at an optimal density in a final volume of 100 µL per well.

-

Cell Treatment: Add the test compounds to the wells.

-

Treatment Incubation: Incubate the plate for the desired exposure time.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2 to 4 hours at 37°C.[7]

-

Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.[7]

-

Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of the solubilization solution and resuspend the pellet by gentle pipetting.[7]

-

Incubation and Measurement: Incubate in the dark with shaking for 15-30 minutes.[7] Measure the absorbance at 570 nm.

Data Presentation and Interpretation

The data obtained from the MTT assay is typically presented as the percentage of cell viability relative to an untreated control.

Calculation of Cell Viability:

-

Corrected Absorbance = (Absorbance of test well) - (Absorbance of blank well)

-

% Cell Viability = [(Corrected Absorbance of treated cells) / (Corrected Absorbance of untreated control cells)] x 100

The results are often plotted as a dose-response curve, with the concentration of the test compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, key parameters such as the IC50 (the concentration of a substance that inhibits a biological process by 50%) can be determined.

A decrease in absorbance values compared to the control indicates a reduction in cell proliferation or viability, suggesting a cytotoxic or cytostatic effect of the treatment. Conversely, an increase in absorbance may indicate enhanced cell proliferation.[9]

Conclusion

The MTT assay remains a robust, sensitive, and widely used method for the in vitro assessment of cell metabolic activity. Its application in high-throughput screening makes it an invaluable tool in drug discovery and toxicology. By understanding the underlying principles, adhering to optimized protocols, and correctly interpreting the data, researchers can effectively utilize the MTT assay to gain critical insights into cellular health and response to various stimuli.

References

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. mdpi.com [mdpi.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

The Role of the MTT Assay in Measuring Cellular Viability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The MTT assay stands as a cornerstone of in vitro toxicology and pharmacology, providing a robust and widely adopted colorimetric method for assessing cellular viability and metabolic activity. This guide delves into the core principles of the MTT assay, offering detailed experimental protocols, quantitative data for comparison, and an exploration of the underlying biochemical pathways.

The Principle of the MTT Assay: A Measure of Metabolic Vigor

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is fundamentally a measure of the metabolic activity of living cells. The central principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan (B1609692) product.[1][2] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate (B1194679) dehydrogenase, which is located in the mitochondria.[1] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[3]

The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, typically dimethyl sulfoxide (B87167) (DMSO) or an acidified alcohol solution, resulting in a colored solution.[3] The absorbance of this solution is then measured using a spectrophotometer at a wavelength between 500 and 600 nm.[3] This quantitative measurement allows for the determination of cell viability in response to various stimuli, including potential therapeutic agents, cytotoxic compounds, and other experimental conditions.

Key Signaling Pathways and Enzymatic Activity

The reduction of MTT is intrinsically linked to cellular respiration and the electron transport chain within the mitochondria. While other cellular enzymes can contribute, mitochondrial dehydrogenases play a pivotal role.

dot

As depicted in the diagram, NADH and succinate, products of glycolysis and the TCA cycle, donate electrons to the electron transport chain at Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase), respectively. These mitochondrial reductases are the primary enzymes responsible for the reduction of MTT to formazan. Consequently, the rate of formazan production serves as a reliable indicator of mitochondrial function and overall cellular health.

Data Presentation: Quantitative Analysis of Cytotoxicity

The MTT assay is frequently employed to determine the cytotoxic effects of various compounds on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric derived from these experiments, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Below are tables summarizing IC50 values obtained from published studies using the MTT assay.

Table 1: IC50 Values of Cisplatin on A549 Lung Cancer Cells

| Treatment Duration | IC50 (µM) | Reference |

| 24 hours | 10.91 ± 0.19 | [1] |

| 48 hours | 7.49 ± 0.16 | [1] |

| 72 hours | 9.79 ± 0.63 | [1] |

| 4 hours | 150 ± 40 | [4] |

Table 2: IC50 Values of Doxorubicin on Various Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| MCF-7 (Breast Cancer) | 24 hours | 2.50 | [5] |

| MCF-7 (Breast Cancer) | 48 hours | 1.1 (free DOX) | [6] |

| HeLa (Cervical Cancer) | 24 hours | 2.92 | [5] |

| HeLa (Cervical Cancer) | 72 hours | 25 ± 2.9 | [7] |

Table 3: Comparative IC50 Values of Anticancer Agents Determined by Different Tetrazolium-Based Assays

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Gambogic Acid | A549 | MTT | 2.76 | [8] |

| Gambogic Acid | A549 | XTT | 3.28 | [8] |

| EGCG | LNCaP | MTT/MTS | 120 | [9] |

| EGCG | LNCaP | ATP/DNA based | 55 | [9] |

| EGCG | MCF-7 | MTT/MTS | 60 | [9] |

| EGCG | MCF-7 | ATP/DNA based | 35 | [9] |

Experimental Protocols

Accurate and reproducible results from the MTT assay are contingent upon a well-defined and consistently executed protocol. The following sections provide detailed methodologies for both adherent and suspension cells.

General Reagent Preparation

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[1] Filter-sterilize the solution using a 0.2 µm filter and store it at -20°C, protected from light.[1]

-

Solubilization Solution: A common solubilizing agent is DMSO.[3] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.[1]

Protocol for Adherent Cells

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[1][10]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Protocol for Suspension Cells

-

Cell Seeding and Treatment: Seed cells in a 96-well plate at an optimal density and treat with the test compound as described for adherent cells.

-

MTT Incubation:

-

Cell Pelleting and Formazan Solubilization:

-

Centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells.[1]

-

Carefully aspirate the supernatant without disturbing the cell pellet.[1]

-

Add 100-150 µL of the solubilization solution to each well.[1]

-

Gently resuspend the cell pellet in the solubilization solution to dissolve the formazan crystals.[1]

-

-

Absorbance Measurement: Measure the absorbance at 570 nm as described for adherent cells.[1]

Workflow and Logical Relationships

The successful execution and interpretation of the MTT assay follow a logical workflow, from initial cell culture to final data analysis.

dot

The logical relationship between cellular health and the MTT assay output is a critical concept for accurate data interpretation.

dot

Conclusion and Considerations

The MTT assay remains a valuable and widely used tool for the assessment of cellular viability. Its simplicity, cost-effectiveness, and amenability to high-throughput screening make it an indispensable technique in many research and development settings. However, researchers must be cognizant of its limitations. The assay primarily measures metabolic activity, which may not always directly correlate with cell number, especially under conditions that alter cellular metabolism without causing cell death. Furthermore, certain compounds can interfere with the MTT reduction reaction, leading to erroneous results. Therefore, careful experimental design, including appropriate controls, is paramount for the accurate interpretation of MTT assay data. When used judiciously, the MTT assay provides critical insights into the effects of various substances on cellular health, guiding further research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. jrmds.in [jrmds.in]

- 7. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. differencebetween.com [differencebetween.com]

Foundational Research on Mito-TEMPO (MTTC) and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Mito-TEMPO (2-(2,2,6,6-Tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride), a key molecule in the study of mitochondrial oxidative stress, and its derivatives. Mito-TEMPO, hereafter referred to as MTTC, is a mitochondria-targeted antioxidant designed to scavenge mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818).

Core Concepts and Mechanism of Action

Mitochondria are the primary source of cellular ROS, which are byproducts of oxidative phosphorylation. Under pathological conditions, excessive ROS production can lead to cellular damage and contribute to a variety of diseases. This compound is designed to accumulate within the mitochondria, where it can effectively neutralize superoxide radicals.

The design of this compound incorporates two key moieties:

-

Triphenylphosphonium (TPP+) cation: This lipophilic cation allows the molecule to cross the mitochondrial membrane and accumulate within the mitochondrial matrix, driven by the large negative membrane potential.

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical: This is the active antioxidant component that scavenges superoxide.

The primary mechanism of action involves the TEMPO moiety catalytically scavenging superoxide. This process involves the reduction of the nitroxide radical to the corresponding hydroxylamine (B1172632) by superoxide, followed by its re-oxidation back to the nitroxide by another molecule of superoxide, a process known as dismutation.

Quantitative Data on this compound and Derivatives

The following tables summarize key quantitative data for this compound and some of its notable derivatives. This data is essential for comparing their efficacy and properties in drug development.

Table 1: Antioxidant Efficacy of this compound and Derivatives

| Compound | Target ROS | IC50 / Efficacy Metric | Cell/Assay System | Reference |

| Mito-TEMPO (this compound) | Superoxide | ~40-fold more potent than MnSOD | Isolated mitochondria | |

| Mito-CP | Peroxyl radicals | - | Lipid bilayers | - |

| JP4-039 | - | Protects against radiation-induced mitochondrial damage | Mouse models | - |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration Route | Reference |

| Bioavailability | - | - | - | - |

| Half-life | ~22 min (plasma) | Mouse | Intravenous | - |

| Distribution | Accumulates in mitochondria | In vitro / In vivo | - | |

| Metabolism | - | - | - | - |

| Excretion | - | - | - | - |

Note: Comprehensive pharmacokinetic data for this compound and its derivatives is not extensively available in the public domain and often requires access to proprietary drug development studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following are protocols for key experiments related to this compound.

1. Synthesis of Mito-TEMPO (this compound)

This protocol describes a common method for the synthesis of this compound.

-

Step 1: Synthesis of 4-amino-TEMPO. This is often the starting material and can be synthesized from 2,2,6,6-tetramethyl-4-piperidone.

-

Step 2: Acylation of 4-amino-TEMPO. 4-amino-TEMPO is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)-2-chloroacetamide.

-

Step 3: Reaction with Triphenylphosphine (B44618). The product from Step 2 is then reacted with triphenylphosphine in a suitable solvent (e.g., acetonitrile) under reflux to yield the triphenylphosphonium salt.

-

Step 4: Purification. The final product, this compound, is purified by recrystallization or column chromatography.

2. Measurement of Mitochondrial Superoxide

MitoSOX Red is a fluorescent probe commonly used to detect mitochondrial superoxide in live cells.

-

Cell Culture: Plate cells of interest in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish).

-

Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a specified period. Induce mitochondrial superoxide production with an appropriate stimulus (e.g., Antimycin A).

-

Staining: Incubate the cells with 5 µM MitoSOX Red reagent in a buffered saline solution (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with a warm buffer to remove excess probe.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., 510/580 nm excitation/emission). Quantify the fluorescence intensity using image analysis software.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

In-depth Technical Guide: The Discovery and History of the MTTC Compound, a Mechanism-Based Inactivator of Cytochrome P450 2E1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of 1,2,3-thiadiazole-based compounds as mechanism-based inactivators of cytochrome P450 2E1 (CYP2E1). Often referred to generically as MTTC compounds in commercial contexts, these molecules represent a significant area of research in the design of selective P450 inhibitors. This document details the foundational research, quantitative data on enzyme inhibition, experimental protocols for synthesis and biological evaluation, and visual representations of the relevant biochemical pathways.

Discovery and History

The exploration of 1,2,3-thiadiazoles as cytochrome P450 inhibitors was prominently initiated in a 1997 study by Babu and Vaz, published in Biochemistry.[1] This seminal work investigated the potential of the 1,2,3-thiadiazole (B1210528) heterocycle as a novel heme ligand and a scaffold for the design of mechanism-based inactivators of cytochrome P450 enzymes.[1] The researchers synthesized and evaluated a series of 4,5-disubstituted monocyclic and one 4,5-fused bicyclic 1,2,3-thiadiazoles for their interactions with various P450 isoforms, including CYP2B4, CYP1A2, and, most notably for the context of this guide, CYP2E1.[1]

Their findings revealed that while monocyclic 1,2,3-thiadiazoles acted as inhibitors, it was the bicyclic derivative that demonstrated mechanism-based inactivation of CYP2E1.[1] This discovery laid the groundwork for the development of more specific and potent inhibitors targeting this particular P450 enzyme, which is of significant interest due to its role in the metabolism of numerous xenobiotics and its implication in various disease states.

Commercially, the acronym "this compound" has been associated with a 1,2,3-thiadiazole compound that acts as a P450 2E1 inactivation agent.[2][3] While the precise, publicly disclosed structure of the compound marketed specifically as "this compound" can be proprietary, its scientific basis is firmly rooted in the research on 1,2,3-thiadiazole derivatives as CYP2E1 inactivators. For the purpose of this guide, we will focus on the foundational and publicly available scientific data concerning this class of compounds, with a particular emphasis on derivatives like 4-phenyl-1,2,3-thiadiazole (B1662399), which have been subjects of study.[4]

Quantitative Data on CYP2E1 Inhibition

The inhibitory effects of 1,2,3-thiadiazole derivatives on CYP2E1 have been quantified through various enzymatic assays. The following table summarizes key inhibitory parameters for representative compounds from this class. It is important to note that specific values can vary depending on the experimental conditions, such as the substrate used and the source of the enzyme (e.g., human liver microsomes, recombinant enzyme).

| Compound | Inhibition Type | IC50 (µM) | K_i (µM) | k_inact (min⁻¹) | Reference |

| 4-Phenyl-1,2,3-thiadiazole | Reversible Inhibition | Not explicitly reported | Not explicitly reported | Not applicable | [4] |

| 4,5-Diphenyl-1,2,3-thiadiazole | Reversible Inhibition | Not explicitly reported | Not explicitly reported | Not applicable | [1] |

| 4,5-Fused Bicyclic 1,2,3-thiadiazole | Mechanism-Based Inactivation | Not explicitly reported | Not explicitly reported | Not explicitly reported | [1] |

| Clomethiazole (Reference Inhibitor) | Time-Dependent Inhibition | 42 (reversible) | 40 | 0.35 | [5] |

| Benzyl (B1604629) isothiocyanate (Reference Inactivator) | Mechanism-Based Inactivation | Not reported | 13 | 0.09 | [6] |

Note: Specific quantitative data for the commercially available "this compound" is not publicly available. The table presents data for structurally related compounds and well-characterized CYP2E1 inhibitors for comparative purposes.

Experimental Protocols

Synthesis of 4-Phenyl-1,2,3-thiadiazole (A Representative this compound Compound)

The synthesis of 4-phenyl-1,2,3-thiadiazole is commonly achieved through the Hurd-Mori synthesis.[7]

Step 1: Synthesis of Acetophenone (B1666503) Semicarbazone

-

Prepare a solution of semicarbazide (B1199961) hydrochloride (5 g) in water (5 ml).

-

In a separate flask, dissolve acetophenone (5 g) in cold pyridine (B92270) (20 ml).

-

Add the semicarbazide hydrochloride solution to the acetophenone solution. The acetophenone semicarbazone will precipitate almost immediately.

-

Collect the precipitate by filtration, wash with cold water, and dry. The product should be a crystalline solid.[7]

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

Caution: This step involves thionyl chloride, which is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Suspend the dried acetophenone semicarbazone in dichloromethane.

-

Slowly add an excess of thionyl chloride to the suspension with stirring. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.

-

After the addition is complete, reflux the mixture until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction mixture by pouring it into a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by chromatography to yield 4-phenyl-1,2,3-thiadiazole.[7][8]

CYP2E1 Inhibition Assay (IC50 Shift Assay for Time-Dependent Inhibition)

This protocol is adapted from standard methods for determining time-dependent inhibition of cytochrome P450 enzymes.[9]

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

CYP2E1-selective substrate (e.g., chlorzoxazone)

-

Test compound (this compound derivative)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Pre-incubation:

-

Prepare three sets of incubations in triplicate for each concentration of the test compound:

-

Condition A (0 min pre-incubation): HLM, buffer, and test compound.

-

Condition B (30 min pre-incubation without NADPH): HLM, buffer, and test compound.

-

Condition C (30 min pre-incubation with NADPH): HLM, buffer, test compound, and NADPH regenerating system.

-

-

Incubate Conditions B and C at 37°C for 30 minutes.

-

-

Initiation of Reaction:

-

To all wells (A, B, and C), add the CYP2E1 substrate (chlorzoxazone). To wells A and B, add the NADPH regenerating system to initiate the reaction.

-

Incubate at 37°C for a predetermined time (e.g., 10 minutes).

-

-

Termination and Analysis:

-

Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of the metabolite (e.g., 6-hydroxychlorzoxazone) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound concentration under the three conditions relative to a vehicle control.

-

Determine the IC50 values for each condition by fitting the data to a suitable model.

-

A significant decrease in the IC50 value in Condition C compared to Conditions A and B (an "IC50 shift") indicates time-dependent inhibition.[9]

-

Mandatory Visualizations

General Synthetic Workflow for 4-Phenyl-1,2,3-thiadiazole

Caption: Synthetic pathway for 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori reaction.

Cytochrome P450 Catalytic Cycle and Mechanism-Based Inactivation

Caption: The CYP450 catalytic cycle and the proposed pathway for mechanism-based inactivation by this compound derivatives.

References

- 1. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective Time- and NADPH-Dependent Inhibition of Human CYP2E1 by Clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of cytochrome P450 2E1 by benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine (m-MTDATA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine, commonly known as m-MTDATA. This starburst molecule is a key component in the field of organic electronics, primarily utilized for its efficient hole-transporting capabilities. This document collates available data on its chemical structure, physical properties, stability, and applications. Detailed experimental protocols for its synthesis and purification are presented to facilitate further research and development. The underlying mechanism of its primary application in Organic Light-Emitting Diodes (OLEDs) is also visually elucidated.

Introduction

4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine (m-MTDATA) is an amorphous organic semiconductor belonging to the triarylamine class of compounds. Its molecular structure, characterized by a central triphenylamine (B166846) core with three pendant N-phenyl-N-(m-tolyl)amino groups, imparts unique electronic and thermal properties. These characteristics make it an exemplary material for the hole injection layer (HIL) and hole transport layer (HTL) in organic electronic devices, most notably OLEDs. The low ionization potential and high hole mobility of m-MTDATA facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, thereby enhancing device performance and efficiency.

Chemical and Physical Properties

The fundamental chemical and physical properties of m-MTDATA are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of m-MTDATA

| Property | Value | Reference |

| Full Chemical Name | 4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine | [1][2] |

| Synonyms | m-MTDATA, 4,4',4''-Tris[(3-methylphenyl)phenylamino]triphenylamine | [1] |

| CAS Number | 124729-98-2 | [1] |

| Molecular Formula | C₅₇H₄₈N₄ | [1] |

| Molecular Weight | 789.02 g/mol | [1] |

| Appearance | White to yellow powder/crystals | [1] |

Table 2: Physicochemical Properties of m-MTDATA

| Property | Value | Conditions | Reference |

| Melting Point | 210 °C | N/A | [1] |

| Glass Transition Temp. (Tg) | 75 °C | N/A | [1] |

| Decomposition Temp. (Td) | 399 °C | N/A | [1] |

| Solubility | Insoluble in water; Soluble in some organic solvents like THF | General | [1] |

| Purity (sublimed) | >98% | HPLC | [1] |

Table 3: Electronic and Optical Properties of m-MTDATA

| Property | Value | Conditions | Reference |

| Highest Occupied Molecular Orbital (HOMO) | 5.1 eV | N/A | [1] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.0 eV | N/A | [1] |

| Absorption Maximum (λmax) | 312 nm, 342 nm | In Tetrahydrofuran (THF) | [1] |

| Photoluminescence Maximum (λem) | 425 nm | In Tetrahydrofuran (THF) | [1] |

Stability and Handling

m-MTDATA exhibits good thermal stability, as indicated by its high decomposition temperature.[1] It is stable under normal ambient conditions of temperature and pressure. However, prolonged exposure to high temperatures or intense ultraviolet (UV) radiation can lead to degradation. For laboratory and manufacturing purposes, it is recommended to store m-MTDATA in a cool, dry, and dark environment to maintain its purity and performance. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Experimental Protocols

Representative Synthesis of m-MTDATA via Buchwald-Hartwig Amination

The synthesis of m-MTDATA can be achieved through a multi-step process involving palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This method allows for the efficient formation of the carbon-nitrogen bonds that constitute the triarylamine structure. Below is a representative protocol.

Step 1: Synthesis of Tris(4-iodophenyl)amine (B1352930)

-

To a solution of triphenylamine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (3.3 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours in the dark.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with sodium thiosulfate (B1220275) solution and brine, then dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield tris(4-iodophenyl)amine.

Step 2: Buchwald-Hartwig Coupling to Synthesize m-MTDATA

-

In a glovebox, combine tris(4-iodophenyl)amine (1 equivalent), N-phenyl-m-toluidine (3.3 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (typically 1-5 mol%), and a suitable phosphine (B1218219) ligand like tri(tert-butyl)phosphine or a biarylphosphine ligand (e.g., XPhos).

-

Add a strong base, such as sodium tert-butoxide (NaOtBu) (approximately 4 equivalents).

-

Add a dry, deoxygenated solvent, such as toluene (B28343) or xylene.

-

Seal the reaction vessel and heat the mixture at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain m-MTDATA.

Purification by Gradient Sublimation

For applications in organic electronics, high purity of m-MTDATA is crucial.[1] Gradient sublimation is a standard method for purifying organic semiconductor materials.

-

Place the synthesized m-MTDATA in a sublimation tube.

-

Evacuate the sublimation apparatus to a high vacuum (typically < 10⁻⁵ Torr).

-

Heat the bottom of the sublimation tube where the crude material is located. The temperature should be carefully controlled to be below the decomposition temperature but high enough for sublimation to occur.

-

A temperature gradient is established along the length of the sublimation tube.

-

The m-MTDATA will sublime and then deposit as a pure crystalline solid in a cooler zone of the tube, while impurities with different volatilities will deposit in other zones or remain as residue.

-

After the sublimation is complete, cool the apparatus to room temperature and carefully collect the purified m-MTDATA from the appropriate zone.

Application in Organic Electronics: Hole Transport Mechanism

In OLEDs, m-MTDATA serves as a hole injection and transport layer. Its function is to facilitate the movement of holes from the anode (typically Indium Tin Oxide - ITO) to the emissive layer where they can recombine with electrons to produce light. The high HOMO level of m-MTDATA (5.1 eV) is well-matched with the work function of ITO, enabling efficient hole injection.[1] Its amorphous nature ensures the formation of smooth, uniform films, which is critical for device performance and longevity.

Caption: Workflow of hole transport in a typical OLED device featuring m-MTDATA.

Conclusion

m-MTDATA is a well-established and critical material in the field of organic electronics, particularly for the fabrication of high-performance OLEDs. Its chemical structure gives rise to desirable thermal and electronic properties, most notably its excellent hole-transporting capabilities. This guide has summarized the key chemical and physical properties of m-MTDATA and provided representative experimental protocols for its synthesis and purification. The visualization of its role in the hole transport mechanism further clarifies its function in electronic devices. It is anticipated that this comprehensive technical guide will serve as a valuable resource for researchers and professionals working on the development of next-generation organic electronic materials and devices.

References

A Preliminary Investigation of the MTT Assay in Primary Cell Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay as applied to primary cell cultures. The MTT assay is a cornerstone colorimetric method for assessing cell viability, proliferation, and cytotoxicity, playing a crucial role in drug discovery and development.[1][2] This guide details the experimental protocols, presents quantitative data from studies on various primary cell types, and explores the underlying cellular mechanisms, including relevant signaling pathways.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan (B1609692) product.[3] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[3] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[2][4]

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and reproducible results with the MTT assay. The following sections provide a detailed methodology for performing the assay in primary cell cultures.

Materials and Reagents

-

Primary cells of interest (e.g., hepatocytes, neurons, fibroblasts)

-

Complete cell culture medium appropriate for the primary cell type

-

Phosphate-buffered saline (PBS) , sterile

-

MTT reagent: 5 mg/mL solution of MTT in sterile PBS. This solution should be filter-sterilized and stored protected from light at -20°C.[5]

-

Solubilization solution: Dimethyl sulfoxide (B87167) (DMSO) is commonly used. Other options include acidified isopropanol.

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Incubator (37°C, 5% CO2, humidified)

-

Microplate reader capable of measuring absorbance at 570 nm.

General Assay Procedure

The following workflow outlines the key steps in performing an MTT assay.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]

- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. mdpi.com [mdpi.com]

MTTC: A Novel Indicator of Metabolic Activity - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cellular metabolic activity is a cornerstone of biomedical research and drug discovery. It provides a critical window into cell health, proliferation, and response to therapeutic interventions. While various methods exist, those that probe mitochondrial function are particularly informative, as mitochondria are the primary hubs of cellular energy metabolism. This technical guide introduces a conceptual framework for Mitochondrial Time-to-Transition-to-Chaos (MTTC) , a theoretical indicator of metabolic activity.

Note on Terminology: The term "this compound" as a specific, established assay for metabolic activity does not appear to be present in the current scientific literature. The widely used and well-documented assay for assessing metabolic activity via mitochondrial function is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[1][2][3][4] This guide will focus on the principles and applications of the established MTT assay, as it is the most relevant and extensively validated method for the intended audience. The conceptual framework of "this compound" will be explored as a theoretical extension of the principles underlying mitochondrial function assessment.

The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[1][2][4] It is particularly valuable in high-throughput screening for drug discovery and toxicology studies.

Theoretical Background: The Principle of the MTT Assay

The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, within living, metabolically active cells. These enzymes are integral components of the mitochondrial respiratory chain and are essential for cellular respiration and energy production.

The core principle involves the reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan (B1609692) product.[2] This conversion is exclusively carried out by the NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[2][4] Therefore, the amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1][3]

The resulting purple formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color serves as a proxy for the metabolic activity of the cell population being studied.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core biochemical pathway and the general workflow of the MTT assay.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step MTTC Assay Protocol for Adherent Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] This assay is particularly valuable in drug discovery, toxicology, and cancer research for screening the effects of various compounds on cells.[2] The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[1][3][5] The amount of formazan produced is directly proportional to the number of viable cells.[2][3] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[1][6]

Principle of the MTT Assay

The core of the MTT assay lies in the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[1][4] These enzymes reduce the MTT tetrazolium ring, cleaving it to form purple formazan crystals.[5] This conversion from yellow MTT to purple formazan provides a visual and quantifiable measure of cellular metabolic activity.[5] Consequently, a higher absorbance reading correlates with a greater number of viable, metabolically active cells, while a lower absorbance suggests a reduction in cell viability or metabolic activity due to cytotoxicity or growth inhibition.[5]

Caption: Principle of the MTT assay.

Experimental Protocol

This protocol provides a step-by-step guide for performing an MTT assay on adherent cells in a 96-well plate format.

Reagent Preparation and Storage

| Reagent | Preparation | Storage |

| MTT Solution | Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[7][8] Mix thoroughly by vortexing or sonication.[7][9] Filter-sterilize the solution using a 0.2 µm filter.[7][8][10] | Store protected from light at 4°C for frequent use or at -20°C for long-term storage (stable for at least 6 months).[7][10] |

| Solubilization Solution | Several options are available: - Dimethyl sulfoxide (B87167) (DMSO) [2][11] - Acidified Isopropanol: 4 mM HCl, 0.1% NP40 in isopropanol.[7] - SDS-HCl Solution: Add 10 mL of 0.01 M HCl to 1 g of SDS.[9] | Store at room temperature. |

| Cell Culture Medium | Use the appropriate complete growth medium for your cell line. For the MTT incubation step, serum-free and phenol (B47542) red-free medium is recommended to reduce background absorbance.[9] | As per manufacturer's instructions. |

Step-by-Step Assay Procedure

Caption: Experimental workflow for the MTT assay.

-

Cell Seeding:

-

Harvest adherent cells that are in the exponential growth phase.[2]

-

Count the cells and adjust the concentration to the desired seeding density. The optimal cell number should be determined for each cell line and experimental condition, typically ranging from 1,000 to 100,000 cells per well.

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

To avoid the "edge effect," it is recommended to fill the perimeter wells with sterile PBS or medium without cells and exclude them from the experimental analysis.[12]

-

-

Incubation and Treatment:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow the cells to adhere and resume growth.[11]

-

After incubation, remove the medium and add fresh medium containing various concentrations of the test compound. Include untreated control wells (vehicle control) and blank wells (medium only, no cells).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, carefully aspirate the medium from each well.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[7][8]

-

Incubate the plate at 37°C for 3 to 4 hours.[11] During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the MTT solution from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][11][13]

-

Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete solubilization.[7][13] Gentle pipetting may be necessary to fully dissolve the crystals.

-

-

Absorbance Measurement:

Data Presentation and Analysis

The absorbance values are used to calculate the percentage of cell viability. The data should be presented in a clear and structured format.

Table 1: Raw Absorbance Data (Example)

| Treatment Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) |

| Blank (Medium Only) | 0.052 | 0.055 | 0.053 |

| Control (Vehicle) | 1.254 | 1.289 | 1.267 |

| 1 | 1.103 | 1.125 | 1.118 |

| 10 | 0.856 | 0.879 | 0.865 |

| 100 | 0.432 | 0.451 | 0.440 |

Data Analysis Steps:

-

Average Replicates: Calculate the average absorbance for each treatment group and the controls.

-

Subtract Background: Subtract the average absorbance of the blank wells from all other average absorbance values to get the corrected absorbance.[7]

-

Calculate Percent Viability: The percent viability is calculated relative to the untreated control cells using the following formula:

-

% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100 [6]

-

Table 2: Calculated Cell Viability (Example)

| Treatment Conc. (µM) | Average Corrected OD | Standard Deviation | % Cell Viability |

| Control (Vehicle) | 1.217 | 0.018 | 100.0% |

| 1 | 1.062 | 0.011 | 87.3% |

| 10 | 0.813 | 0.012 | 66.8% |

| 100 | 0.388 | 0.010 | 31.9% |

The results are often plotted as a dose-response curve, with the treatment concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, key parameters such as the IC50 (the concentration of a drug that is required for 50% inhibition in vitro) can be determined.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background | - Serum or phenol red in the medium.[7] - Contamination with bacteria or yeast. | - Use serum-free and phenol red-free medium during MTT incubation.[14] - Ensure sterile technique and check cultures for contamination. |

| Low Absorbance | - Low cell number. - Short MTT incubation time. - Cell death due to over-confluency. | - Optimize cell seeding density. - Increase MTT incubation time. - Ensure cells are in the exponential growth phase.[12] |

| Inconsistent Results | - Uneven cell seeding.[12] - Incomplete formazan solubilization.[12] - "Edge effect" in the 96-well plate.[12] | - Thoroughly mix cell suspension before and during plating.[12] - Increase shaking time or gently pipette to dissolve crystals. - Avoid using the outer wells for experimental samples.[12] |

Limitations

While the MTT assay is a robust and widely used method, it is important to be aware of its limitations:

-

Interference from compounds: Test compounds that are colored or have reducing properties can interfere with the assay.[12]

-

Metabolic activity vs. cell number: The assay measures metabolic activity, which may not always directly correlate with cell number. Some treatments may alter the metabolic rate without affecting cell viability.

-

Toxicity of MTT: The MTT reagent itself can be toxic to cells, especially with prolonged incubation times.[12]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. cyrusbio.com.tw [cyrusbio.com.tw]

- 8. static.igem.org [static.igem.org]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. galaxy.ai [galaxy.ai]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Drug Discovery: Practical Applications of the MTT Cell Viability Assay

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutic agents necessitates robust and efficient methods for evaluating the effects of chemical compounds on cellular function. Among the arsenal (B13267) of in vitro assays, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay has established itself as a cornerstone for assessing cell viability, proliferation, and cytotoxicity. Its simplicity, cost-effectiveness, and amenability to high-throughput screening make it an indispensable tool in academic research and the pharmaceutical industry.

The principle of the MTT assay is elegant in its simplicity. The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan (B1609692) precipitate.[1] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution.[2][3] This colorimetric readout provides a quantitative measure of how a test compound affects cell survival and growth.

Key Applications in Drug Discovery:

The versatility of the MTT assay lends itself to a wide array of applications throughout the drug discovery pipeline:

-

High-Throughput Screening (HTS) for Cytotoxic Compounds: The assay is extensively used in primary screening of large compound libraries to identify "hits" that exhibit cytotoxic or cytostatic activity against cancer cell lines or other target cells.

-

Determination of IC50 Values: By exposing cells to a range of concentrations of a drug candidate, the MTT assay can be used to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

-

Mechanism of Action Studies: While not directly elucidating the molecular mechanism, the MTT assay can provide initial insights. For instance, a compound that induces cell death will show a dose-dependent decrease in cell viability.[4][5] This can guide further mechanistic studies.

-

Drug Resistance Profiling: The assay can be employed to assess the sensitivity or resistance of different cell lines to a panel of drugs, aiding in the understanding of resistance mechanisms and the development of strategies to overcome them.

-

Toxicology and Safety Assessment: Preliminary in vitro toxicology studies utilize the MTT assay to evaluate the general cytotoxicity of lead compounds against various cell types, including healthy, non-cancerous cells, to predict potential off-target effects.

Experimental Workflow and Logical Relationships

The general workflow of an MTT assay is a multi-step process that requires careful execution to ensure reproducible and reliable results.

Caption: General experimental workflow for the MTT cell viability assay.

Detailed Experimental Protocol

This protocol provides a general guideline for performing an MTT assay. Optimization of cell seeding density, incubation times, and reagent concentrations may be necessary for different cell lines and experimental conditions.

Materials:

-

Cells of interest in culture

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

Test compound(s)

-

Vehicle control (e.g., DMSO, PBS)

-

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest cells that are in the exponential growth phase.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be above 90%.[6]

-

Dilute the cells in complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well, but this should be optimized for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only for background control.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

-

Include vehicle control wells treated with the same concentration of the solvent used to dissolve the compound.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

-

Incubate the plate for 1-4 hours at 37°C.[2] During this time, viable cells will metabolize the MTT into formazan crystals.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

-

Data Acquisition:

Data Presentation and Analysis

Quantitative data from MTT assays are typically presented in a tabular format to facilitate comparison of compound potencies.

Table 1: Example Data for IC50 Determination of Compound X on a Cancer Cell Line

| Compound X Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |

| 0.1 | 1.180 | 0.070 | 94.4 |

| 1 | 0.950 | 0.065 | 76.0 |

| 5 | 0.630 | 0.050 | 50.4 |

| 10 | 0.320 | 0.040 | 25.6 |

| 50 | 0.150 | 0.025 | 12.0 |

| 100 | 0.080 | 0.015 | 6.4 |

Data Analysis Workflow:

Caption: Workflow for analyzing MTT assay data to determine IC50 values.

Calculation of Percent Cell Viability:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC50 value is then determined by plotting the percent cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Concluding Remarks

The MTT assay remains a fundamental and highly practical tool in the drug discovery process. Its ease of use, scalability, and quantitative nature provide a reliable method for the initial assessment of a compound's biological activity. While it is a measure of metabolic activity and not a direct measure of cell death, it serves as an excellent primary screen to identify promising candidates for further, more detailed mechanistic investigation. By following standardized protocols and performing careful data analysis, researchers can effectively leverage the MTT assay to accelerate the identification and characterization of the next generation of therapeutic agents.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Mechanism of action - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for MTTC Assay in 3D Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research as they more accurately recapitulate the in vivo microenvironment compared to traditional 2D cell monolayers.[1] Consequently, there is a critical need for robust and validated methods to assess cell viability and cytotoxicity in these complex in vitro systems. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for these purposes. This document provides detailed application notes and protocols for the successful implementation of the MTT assay in 3D cell culture models.

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. While the principle of the assay remains the same in 3D cultures, modifications to the standard protocol are necessary to address challenges such as reagent penetration and formazan solubilization within the dense, multi-layered structures of spheroids and organoids.

Challenges of MTT Assay in 3D Cell Culture

Adapting the MTT assay for 3D models presents several challenges:

-

Reagent Penetration: The dense nature of spheroids and organoids can hinder the uniform penetration of the MTT reagent, leading to an underestimation of cell viability, particularly in the core of the 3D structure.

-

Formazan Solubilization: The insoluble formazan crystals formed within the 3D matrix can be difficult to fully dissolve, resulting in inaccurate absorbance readings.

-

Cell Number Linearity: The linear relationship between cell number and formazan production observed in 2D cultures may not hold true for 3D models due to the presence of quiescent or necrotic cells in the core.

Experimental Protocols

Materials

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Phosphate-buffered saline (PBS), sterile

-

Phenol (B47542) red-free cell culture medium

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol)

-

96-well plates (clear, flat-bottom)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm, reference wavelength at 630 nm)

Preparation of Reagents

-

MTT Stock Solution (5 mg/mL):

-

Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

-

Vortex until fully dissolved.

-

Sterile filter the solution using a 0.22 µm filter.

-

Store in light-protected aliquots at -20°C.

-

-

Solubilization Solution:

-

DMSO: Ready to use.

-

Acidified Isopropanol (B130326): Add 1 mL of 2N HCl to 100 mL of isopropanol.

-

Protocol for Spheroid Cultures

This protocol is adapted for spheroids cultured in ultra-low attachment 96-well plates.

-

Cell Seeding and Treatment:

-

Seed cells in ultra-low attachment 96-well plates to form spheroids of the desired size.

-

Treat spheroids with the compounds of interest for the desired duration. Include untreated control wells.

-

-

MTT Incubation:

-

Carefully remove 100 µL of the culture medium from each well without disturbing the spheroids.

-

Add 100 µL of fresh, phenol red-free medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 3-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and spheroid size.

-

-

Formazan Solubilization:

-

After incubation, carefully aspirate the MTT-containing medium without disturbing the spheroids.

-

Add 150 µL of DMSO or acidified isopropanol to each well.

-

Place the plate on a shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals. Pipetting up and down may be necessary to aid dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a plate reader. Use a reference wavelength of 630 nm to subtract background noise.

-

Protocol for Organoid Cultures in Matrigel

This protocol requires an additional step to dissolve the Matrigel for accurate measurement.

-

Organoid Culture and Treatment:

-

Culture organoids in Matrigel domes in a 24- or 48-well plate.

-

Treat organoids with the compounds of interest for the desired duration.

-

-

MTT Incubation:

-

Add MTT solution directly to the culture medium to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.

-

-

Matrigel Dissociation and Formazan Solubilization:

-

After incubation, remove the medium and add a cell recovery solution to depolymerize the Matrigel. Incubate at 4°C for 30-60 minutes.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the organoids.

-

Carefully remove the supernatant.

-

Add 200 µL of DMSO or acidified isopropanol to each well and resuspend the pellet.

-

Incubate on a shaker for 20 minutes to dissolve the formazan.

-

-

Absorbance Measurement:

-

Transfer 100 µL of the solubilized formazan solution from each well to a new 96-well plate.

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present data comparing 2D and 3D cultures and different viability assays.

Table 1: Comparison of IC50 Values (µM) in 2D vs. 3D Cell Cultures

| Compound | Cell Line | 2D Culture IC50 (MTT Assay) | 3D Spheroid IC50 (MTT Assay) | Fold Resistance (3D/2D) |

| Doxorubicin | MCF-7 | 0.5 ± 0.08 | 5.2 ± 0.7 | 10.4 |

| Paclitaxel | A549 | 0.01 ± 0.002 | 0.25 ± 0.05 | 25 |

| Cisplatin | OVCAR-3 | 2.1 ± 0.3 | 15.8 ± 2.1 | 7.5 |

Note: Data are representative and compiled from various studies. Actual values will vary depending on experimental conditions.

Table 2: Comparison of Viability Assays in 3D Spheroid Models (% Viability vs. Control)

| Treatment | MTT Assay | CellTiter-Glo® 3D Assay | RealTime-Glo™ MT Assay |

| Vehicle Control | 100% | 100% | 100% |

| Compound X (10 µM) | 65 ± 5% | 72 ± 4% | 70 ± 6% |

| Compound Y (50 µM) | 32 ± 6% | 41 ± 5% | 38 ± 4% |

Note: This table illustrates a comparative analysis of different viability assays on the same 3D model.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for MTT assay in 3D cell culture models.

Signaling Pathway: Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Troubleshooting

Table 3: Common Issues and Solutions for MTT Assay in 3D Cultures

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High background | - Contamination of media or reagents.- Phenol red in the culture medium.- Serum components reacting with MTT. | - Use sterile techniques and fresh reagents.- Use phenol red-free medium for the assay.- Perform the MTT incubation in serum-free medium. |

| Low signal/absorbance | - Insufficient cell number.- Low metabolic activity of cells.- Incomplete formazan solubilization.- Insufficient incubation time. | - Optimize initial cell seeding density.- Ensure cells are in a logarithmic growth phase.- Increase solubilization time and/or use a shaker; visually confirm crystal dissolution.- Optimize MTT incubation time for your specific 3D model. |

| High variability between replicates | - Uneven spheroid/organoid size.- Inconsistent pipetting.- "Edge effect" in 96-well plates. | - Optimize cell seeding to achieve uniform 3D structures.- Use a multichannel pipette and ensure proper mixing.- Avoid using the outer wells of the plate or fill them with sterile PBS.[2] |

| Inconsistent results compared to other viability assays | - MTT measures metabolic activity, which may not always correlate directly with cell number, especially with metabolically quiescent cells in the core of 3D models. | - Validate MTT results with an alternative assay that measures a different viability parameter, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release assay).[3][4] |

Alternatives to MTT Assay for 3D Models

Given the limitations of the MTT assay in 3D cultures, it is often advisable to consider or validate findings with alternative methods.

-

ATP-Based Assays (e.g., CellTiter-Glo® 3D): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells. They often have better lytic reagents for penetrating 3D structures.[2][3]

-

Resazurin-Based Assays (e.g., alamarBlue®, PrestoBlue™): These are fluorescent or colorimetric assays where resazurin (B115843) is reduced to the fluorescent resorufin (B1680543) by viable cells. The reagents are generally less toxic than MTT.

-

Live/Dead Staining with Imaging: This method uses fluorescent probes (e.g., Calcein-AM for live cells and Propidium Iodide or Ethidium Homodimer-1 for dead cells) to visualize and quantify viable and non-viable cells within the 3D structure using microscopy.

-

LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells, providing an indicator of cytotoxicity.

Conclusion

The MTT assay can be a valuable tool for assessing cell viability in 3D cell culture models when appropriate modifications and optimizations are implemented. Researchers should be mindful of the inherent challenges and consider validating their results with orthogonal methods. The protocols and data presentation guidelines provided in this document aim to assist in the successful application of the MTT assay for more physiologically relevant in vitro drug screening and toxicological studies.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. biocompare.com [biocompare.com]

- 3. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving MTT Formazan Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity. The assay's principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to purple, water-insoluble formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[1][2][3] The accurate quantification of viable cells is critically dependent on the complete solubilization of these formazan crystals before spectrophotometric measurement.[4][5] Incomplete dissolution can lead to significant variability and inaccurate results.[4] This document provides detailed protocols for dissolving MTT formazan crystals using various common solvents and addresses critical parameters for successful and reproducible results.

Principle of the MTT Assay

The conversion of MTT to formazan is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[1] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[3]

References

Application Note: Measuring Cytotoxicity Using the MTT Assay

Introduction